2-Methyl-4-nitrohexan-3-yl acetate
Description
Structure
3D Structure
Properties
CAS No. |
5440-66-4 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2-methyl-4-nitrohexan-3-yl) acetate |
InChI |
InChI=1S/C9H17NO4/c1-5-8(10(12)13)9(6(2)3)14-7(4)11/h6,8-9H,5H2,1-4H3 |
InChI Key |
GNTZENDEEVYVID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)C)OC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Methyl 4 Nitrohexan 3 Yl Acetate and Analogous Nitroaliphatic Esters
Strategies for Carbon-Nitro Bond Formation
The critical step in synthesizing the carbon framework of 2-methyl-4-nitrohexan-3-ol (B14000912) is the creation of the C3-C4 bond, linking the propanal-derived fragment to the nitrobutane-derived fragment. The Henry reaction is the most prominent method for this transformation.
The Henry reaction, or nitroaldol reaction, is a classic and versatile method for forming carbon-carbon bonds through the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. buchler-gmbh.com For the synthesis of 2-methyl-4-nitrohexan-3-ol, the reaction would occur between 2-methylpropanal and 1-nitrobutane (B1203751).
The reaction is typically promoted by a base, which deprotonates the nitroalkane to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitroalcohol. A wide array of catalytic systems, including basic homogeneous or heterogeneous systems, can be employed. scielo.br The development of catalytic variants has significantly expanded the scope and efficiency of the Henry reaction. researchgate.net
Henry Reaction (Nitroaldol Reaction) and its Catalytic Variants
Diastereoselective Henry Reactions for Chiral Nitroalcohol Precursors
The reaction between 2-methylpropanal and 1-nitrobutane can produce two diastereomers, (3R,4S/3S,4R)-syn-2-methyl-4-nitrohexan-3-ol and (3R,4R/3S,4S)-anti-2-methyl-4-nitrohexan-3-ol. Controlling the diastereoselectivity is a key challenge in synthesis. rsc.org Diastereoselective Henry reactions can be achieved by using chiral catalysts or by employing substrates with existing stereocenters that direct the approach of the reactants. researchgate.net
For instance, the use of chiral copper(I) complexes with specific ligands, such as a chiral tetrahydrosalen ligand, has been shown to favor the formation of syn products with high diastereoselectivity in reactions involving higher-order nitroalkanes. organic-chemistry.org The choice of catalyst and reaction conditions can be tuned to selectively produce one diastereomer over the other, which is crucial for synthesizing stereochemically pure compounds. researchgate.net
Enantioselective Henry Reactions Utilizing Organocatalysis and Metal Catalysis
To produce a specific enantiomer of 2-methyl-4-nitrohexan-3-ol, an enantioselective Henry reaction is necessary. This is accomplished using chiral catalysts, which can be broadly categorized into organocatalysts and metal-based catalysts. buchler-gmbh.com
Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives (e.g., thioureas), have emerged as powerful catalysts for enantioselective Henry reactions. researchgate.netcapes.gov.br These catalysts often function as bifunctional systems, activating both the nitroalkane and the aldehyde through non-covalent interactions like hydrogen bonding. For example, axially chiral guanidine (B92328) bases have been successfully applied as Brønsted base catalysts, promoting the reaction with high enantioselectivity. mdpi.com
Metal Catalysis: Chiral metal complexes are also highly effective. rsc.org A notable example is the use of a copper(I) complex with a chiral tetrahydrosalen ligand, which catalyzes the asymmetric Henry reaction to produce nitroalcohols in high yield and with excellent enantiomeric excess (>90% ee). organic-chemistry.org The metal center, in conjunction with the chiral ligand, creates a chiral environment that dictates the facial selectivity of the nucleophilic attack.
The table below summarizes representative catalyst systems for asymmetric Henry reactions.
| Catalyst Type | Catalyst Example | Key Features | Typical ee (%) |
| Organocatalyst | Cinchona-derived Thiourea (B124793) | Bifunctional activation via H-bonding | High |
| Organocatalyst | Axially Chiral Guanidine | Brønsted base catalysis | up to 96% |
| Metal Catalyst | Copper(I)-Tetrahydrosalen | Lewis acid activation | >90% |
| Metal Catalyst | (S,S,S)-L1-CuCl Complex | Chiral sulfonyldiamine ligand | up to 99% |
Data compiled from multiple sources. researchgate.netresearchgate.netorganic-chemistry.orgmdpi.com
While the Henry reaction constructs the carbon skeleton and introduces the nitro group simultaneously, other methods exist for forming a carbon-nitro bond in aliphatic systems, though they are less direct for this specific target. These methods typically involve the substitution of a leaving group with a nitrite (B80452) anion or radical nitration.
Homolytic dissociation of a C-NO2 bond is a key process, and understanding its energy is crucial for synthesis and stability analysis. researchgate.netscispace.com However, forming this bond can be approached through methods like the reaction of alkyl halides with silver nitrite (Victor Meyer reaction) or sodium nitrite (Ter Meer reaction), although these are often limited by side reactions and regioselectivity issues. Modern approaches include transition metal-catalyzed processes that can form C–N bonds from C–H bonds or alkenes using metal nitrenoids. nih.gov Radical decarboxylative C–N bond formation has also been explored as a synthetic route. mdpi.com These methods are generally less applicable for the direct synthesis of a complex nitroalcohol like 2-methyl-4-nitrohexan-3-ol compared to the convergent Henry reaction.
Strategies for Acetate (B1210297) Ester Bond Formation
Once the nitroalcohol precursor, 2-methyl-4-nitrohexan-3-ol, is obtained, the final step is the formation of the acetate ester.
The most straightforward method for converting the hydroxyl group of the nitroalcohol into an acetate is through direct acetylation. This is a standard esterification reaction. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride.
The reaction is typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine like triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). A highly effective method involves using acetic anhydride without a solvent, which can lead to complete conversion at moderate temperatures (e.g., 60 °C). mdpi.com For substrates prone to side reactions, such as the retro-nitroaldol reaction, acidic conditions can be employed. For instance, using acetic anhydride with a catalytic amount of a strong acid like perchloric acid can efficiently produce the acetylated product while inhibiting the retro-nitroaldol pathway. scielo.br
The general scheme for the acetylation is as follows:
Reagents: Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl)
Catalyst/Base (optional): Pyridine, Triethylamine, 4-Dimethylaminopyridine (DMAP)
Solvent (optional): Dichloromethane, Tetrahydrofuran, or solvent-free
This transformation is generally high-yielding and provides the target compound, 2-methyl-4-nitrohexan-3-yl acetate.
Transesterification Processes
Transesterification is a fundamental reaction for converting one ester into another by exchanging the alcohol moiety. wikipedia.org While thermally-driven transesterification is common for compounds like β-keto esters, analogous reactions with β-nitro esters such as methyl 2-nitroacetate are less efficient and require higher temperatures, resulting in low yields. sci-hub.se
To overcome this, catalytic methods have been developed. A notable advancement is the use of dibutyltin(IV) oxide (DBTO) as a catalyst. This method facilitates the transesterification of methyl 2-nitroacetate with a diverse range of primary, secondary, and tertiary alcohols, producing the corresponding 2-nitroacetate esters in good yields. sci-hub.se This catalytic approach provides a direct route to more complex nitroaliphatic esters from a simple, readily available precursor. The process is generally milder than uncatalyzed thermal methods and tolerates various functional groups on the alcohol. sci-hub.sersc.org
| Catalyst | Alcohol | Product Ester | Yield (%) | Reference |
| Dibutyltin(IV) oxide (DBTO) | Ethanol | Ethyl 2-nitroacetate | 75 | sci-hub.se |
| Dibutyltin(IV) oxide (DBTO) | 1-Butanol | Butyl 2-nitroacetate | 80 | sci-hub.se |
| Dibutyltin(IV) oxide (DBTO) | Benzyl alcohol | Benzyl 2-nitroacetate | 82 | sci-hub.se |
| Dibutyltin(IV) oxide (DBTO) | Cyclohexanol | Cyclohexyl 2-nitroacetate | 65 | sci-hub.se |
This table presents selected results for the DBTO-catalyzed transesterification of methyl 2-nitroacetate.
Convergent and Divergent Synthetic Routes for Chiral Nitroacetates
The construction of chiral nitroacetates, which are precursors to compounds like this compound, can be approached through several strategic routes that assemble the molecule sequentially or in a stereocontrolled manner.
A primary and classical route to β-nitro esters involves a two-step sequence: the Henry (or nitro-aldol) reaction followed by acetylation. The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (an aldehyde or ketone) to produce a β-nitro alcohol. wikipedia.orgorganic-chemistry.org
For the specific synthesis of the this compound backbone, the Henry reaction would occur between 1-nitropropane and 2-methylpropanal .
The resulting β-nitro alcohol, 2-methyl-4-nitrohexan-3-ol, can then be acetylated to yield the final product. This acetylation can be accomplished using standard reagents such as acetyl chloride or acetic anhydride. redalyc.org An alternative method involves enzyme-mediated acylation, for instance, using a lipase (B570770) with vinyl acetate as the acyl donor, which can also offer a pathway to resolve racemic mixtures of the nitro alcohol. researchgate.net A synthesis of a related compound, nitroisobutane, utilized a Henry reaction followed by acetylation and subsequent reduction of the acetate. psu.edu
Creating specific stereoisomers of this compound requires controlling the stereochemistry during the initial carbon-carbon bond-forming step. The Henry reaction can be rendered highly stereoselective through the use of chiral catalysts, generating specific diastereomers (syn or anti) and enantiomers of the β-nitro alcohol precursor. psu.edunih.gov
The stereochemical outcome of the Henry reaction is influenced by the catalyst, solvent, and reaction conditions. nih.gov For instance, the reaction between benzaldehyde (B42025) and nitropropane can be directed to favor the syn diastereomer through kinetic reprotonation in polar solvents. nih.gov Once the desired chiral β-nitro alcohol is formed and isolated, the introduction of the acetate functional group via acetylation proceeds, typically without affecting the established stereocenters. This approach ensures that the stereochemical integrity of the molecule is set early in the synthetic sequence.
Advanced Catalytic Approaches in Asymmetric Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic methods to achieve high levels of enantioselectivity and diastereoselectivity, minimizing waste and improving efficiency.
Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a powerful tool for asymmetric synthesis. mdpi.com In the context of nitroacetate (B1208598) synthesis, organocatalysts are primarily used to control the stereochemistry of the crucial C-C bond formation.
Chiral primary and secondary amines, such as proline and its derivatives, as well as thiourea-based catalysts, are effective in catalyzing asymmetric Michael additions of ketones and other nucleophiles to nitroalkenes. mdpi.com These reactions produce highly functionalized, enantioenriched nitro compounds that can serve as precursors to the target esters. For example, chiral primary amine thiourea derivatives have been used for the asymmetric Michael addition of aromatic ketones to trans-β-nitroalkenes with high selectivity. mdpi.com Similarly, cinchona alkaloids have been successfully employed as organocatalysts for the enantioselective Henry reaction, providing chiral β-nitro alcohols with high enantiomeric excess. organic-chemistry.org
| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |
| Cinchona Alkaloid | Henry Reaction | α-Ketoesters + Nitromethane | up to 99% | organic-chemistry.org |
| Chiral Diamine-Thiourea | Michael Addition | Aromatic Ketones + Nitroalkenes | 80-90% | mdpi.com |
| Proline-derived | Michael Addition | Aldehydes + Nitroalkenes | >90% | wordpress.com |
This table highlights the effectiveness of various organocatalysts in asymmetric reactions involving nitro compounds.
Transition metal complexes featuring chiral ligands are highly effective catalysts for asymmetric reactions leading to nitroaliphatic compounds. niscpr.res.in These catalysts function by coordinating to both the nitroalkane and the aldehyde, organizing them within a chiral environment to direct the stereochemical outcome of the reaction. niscpr.res.in
A variety of metal-ligand systems have been developed for the asymmetric Henry reaction. Copper(II) acetate combined with chiral bis(oxazoline) or bis(sulfonamide)-diamine ligands catalyzes the reaction between aldehydes and nitroalkanes with high yields and excellent enantioselectivities. organic-chemistry.orgniscpr.res.in Other successful systems include those based on cobalt, lanthanum, and zinc. psu.eduresearchgate.net These catalytic methods are often highly efficient, requiring only small amounts of the catalyst to produce significant quantities of the desired chiral product.
| Metal | Chiral Ligand | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Cu(OAc)₂ | Bis(oxazoline) | Benzaldehyde | 91 | 92% | niscpr.res.in |
| Cu(OAc)₂ | Bis(sulfonamide)-diamine | Isobutyraldehyde (B47883) | 86 | 94% | niscpr.res.in |
| Co(II) Complex | Urea-based ligand | 4-Nitrobenzaldehyde | 84 | 96% | researchgate.net |
| La-Li-(R)-BINOL | Indoloyloxyaldehyde | Aldehyde + Nitromethane | 76 | 92% | psu.edu |
This table summarizes the performance of selected transition metal catalysts in the asymmetric Henry reaction.
Biocatalytic Strategies for Chiral Nitroalcohol Intermediates
The synthesis of chiral β-nitroalcohols is of significant interest in organic chemistry as they serve as versatile precursors for a wide array of pharmaceuticals and fine chemicals. rsc.orgresearchgate.net The presence of both a hydroxyl and a nitro group on adjacent stereogenic centers provides a rich platform for further chemical transformations. rsc.orgrsc.org In the context of producing this compound, obtaining the chiral nitroalcohol intermediate, 2-methyl-4-nitrohexan-3-ol, is a critical step. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for accessing these enantiopure building blocks, offering high selectivity under mild reaction conditions. researchgate.netrsc.org Key biocatalytic strategies include kinetic resolution, asymmetric reduction of prochiral ketones, and enzyme-catalyzed carbon-carbon bond formation. rsc.orgrsc.org
Kinetic Resolution using Lipases
Kinetic resolution (KR) is a widely employed biocatalytic method for separating racemic mixtures of nitroalcohols. rsc.org This strategy predominantly utilizes lipases, which catalyze the enantioselective acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.govresearchgate.net The result is the separation of the slower-reacting alcohol enantiomer from its faster-reacting ester counterpart.
A notable example is the resolution of racemic 2-nitro-1-phenylethanol (B99664) using Burkholderia cepacia lipase (BCL). nih.gov This process demonstrates high efficiency, achieving excellent enantiomeric excesses (ee) of over 99% for both the remaining (S)-nitroalcohol and the (R)-acetylated product, with a high enantioselectivity value (E > 200). nih.gov Vinyl acetate is often an effective acyl donor in these resolutions. jocpr.com While effective, a limitation of kinetic resolution is that the theoretical maximum yield for a single desired enantiomer is 50%. researchgate.net
Asymmetric Reduction of α-Nitroketones
A more direct and atom-economical approach to chiral β-nitroalcohols is the asymmetric reduction of the corresponding prochiral α-nitroketones. mdpi.com This transformation is effectively catalyzed by alcohol dehydrogenases (ADHs), which can deliver high conversions and enantioselectivities. researchgate.netmdpi.com By selecting an appropriate ADH, it is possible to obtain either the (R) or (S)-enantiomer of the target nitroalcohol. mdpi.com
Research into commercially available ADHs for the reduction of various aromatic and aliphatic nitroketones has shown significant success. For instance, two specific ADHs, often used as commercial preparations, have demonstrated the ability to produce nitroalcohols with high conversions (79-99%) and excellent enantioselectivities (up to 99% ee). mdpi.com One ADH typically yields the (R)-enantiomer, while the other produces the (S)-enantiomer, providing access to both stereoisomers. mdpi.com The performance of these enzymes can vary depending on the substrate, as shown in the table below.
Table 1: Asymmetric Reduction of Various α-Nitroketones (R-CO-CH₂NO₂) using Commercial Alcohol Dehydrogenases (ADHs)
Data sourced from a study on the use of commercial alcohol dehydrogenases for the reduction of aromatic and aliphatic nitroketones. mdpi.com Note: In the case of the ethyl substrate, ADH270 produced the (R)-enantiomer instead of the expected (S)-enantiomer. mdpi.com
Enzyme-Catalyzed Henry (Nitroaldol) Reaction
The direct, enzyme-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound, known as the Henry or nitroaldol reaction, represents an ideal synthetic route. wikipedia.orgorganic-chemistry.org Hydroxynitrile lyases (HNLs) have been identified as promiscuous catalysts for this reaction. rsc.org The first reported biocatalytic enantioselective nitroaldol reaction utilized (S)-selective HNL from the rubber tree, Hevea brasiliensis (HbHNL). rsc.org This approach has the potential to generate chiral β-nitroalcohols with high yield and enantioselectivity directly from simple starting materials. rsc.org
Further biocatalytic strategies that have been developed include dynamic kinetic resolution (DKR), enantioselective retro-Henry reactions, and the enantioselective ring-opening of epoxides. rsc.orgrsc.org These varied enzymatic tools provide a versatile platform for the asymmetric synthesis of a wide range of β-nitroalcohol enantiomers and diastereomers, which are essential intermediates for compounds like this compound. rsc.org
Iii. Stereochemical Aspects and Control in the Synthesis of 2 Methyl 4 Nitrohexan 3 Yl Acetate
Enantioselective Synthesis Strategies for Individual Stereoisomers
The synthesis of individual enantiomers of 2-Methyl-4-nitrohexan-3-yl acetate (B1210297) necessitates the use of asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor one enantiomer over the other. For the crucial C-C bond formation via a Henry reaction, several catalytic systems have been developed for analogous acyclic substrates.
Organocatalysis and metal-based catalysis are the two primary strategies. Chiral organocatalysts, such as bifunctional thioureas or proline derivatives, can activate both the nitroalkane and the aldehyde to facilitate a highly enantioselective and diastereoselective reaction. wordpress.com Similarly, chiral metal complexes, particularly those involving copper, zinc, or magnesium, paired with chiral ligands like bis(oxazoline)s (BOX) or phosphoramidites, are highly effective. acs.orgnih.gov These catalysts create a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower-energy transition state for one stereoisomer.
For instance, a copper(II)-bis(oxazoline) complex could be employed to catalyze the addition of the nitronate of 2-nitrobutane (B1195486) to isobutyraldehyde (B47883). The catalyst's chiral scaffold would dictate the facial selectivity of the attack on the aldehyde, leading to a high enantiomeric excess (ee) of the desired β-nitro alcohol precursor.
Table 1: Illustrative Enantioselective Catalysts for the Henry Reaction
| Catalyst/Ligand System | Typical Substrates | Achieved ee (%) | Achieved dr (syn:anti) |
|---|---|---|---|
| Cu(OAc)₂ / Chiral Bis(oxazoline) | Aromatic Aldehydes, Nitroalkanes | 90-99% | >95:5 |
| Zn(OTf)₂ / (-)-N-Methylephedrine | Aliphatic Aldehydes, Nitroalkanes | 85-95% | 80:20 - 90:10 |
| Chiral Thiourea (B124793) Catalyst | Ketones, Nitroalkenes | 90-98% | >90:10 |
Diastereoselective Control in Multi-Chiral Center Systems
With two stereocenters, the synthesis must control not only the absolute configuration (R/S at each center) but also the relative configuration (syn or anti). The syn diastereomer has the substituents on the same side of the carbon backbone in a Fischer projection, while the anti diastereomer has them on opposite sides.
The diastereoselectivity of the Henry reaction is often influenced by the catalyst, solvent, and reaction conditions. acs.org The geometry of the intermediate nitronate (Z- or E-nitronate) and the transition state assembly (open or chelated) are key determining factors. For example, using non-coordinating solvents might favor an open transition state, leading to the anti product, whereas chelation control with certain metal catalysts can favor the syn product. By carefully selecting the reaction parameters, it is possible to favor one diastereomer over the other. For example, some catalyst systems show a solvent-dependent reversal of diastereoselectivity. acs.org
Application of Chiral Auxiliaries and Ligands in Stereocontrol
An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed.
In the context of synthesizing 2-Methyl-4-nitrohexan-3-yl acetate, a chiral auxiliary could be appended to the isobutyraldehyde equivalent. For example, using an Evans oxazolidinone auxiliary to form a chiral N-acyl derivative is a well-established method for controlling stereochemistry in aldol-type reactions. researchgate.netresearchgate.net The bulky auxiliary blocks one face of the enolate derived from the acyl group, forcing the electrophile (in this case, a 2-nitrobutane equivalent) to attack from the less hindered side, thus achieving high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired stereoisomer of the product.
Commonly used chiral auxiliaries that have proven effective in a range of asymmetric transformations include:
Evans' Oxazolidinones: Highly effective for stereoselective aldol (B89426) reactions, alkylations, and Michael additions. nih.govsigmaaldrich.com
Oppolzer's Camphorsultam: Known for providing high levels of stereocontrol in various reactions, including Michael additions. wikipedia.org
Enders' SAMP/RAMP Hydrazones: Used for asymmetric alkylation of ketones and aldehydes.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Class of Compound | Typical Reactions | Diastereomeric Excess (de) |
|---|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone | Aldol, Alkylation | >95% |
| (1S)-(+)-Camphor-10-sulfonic acid | Terpene-derived | Resolution, Asymmetric Diels-Alder | >90% |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone | Alkylation of Carbonyls | >95% |
Chiral ligands are crucial components of metal-based catalysts, as their stereochemical information is transferred to the product during the catalytic cycle. csirhrdg.res.in The "bite angle," steric bulk, and electronic properties of the ligand are all critical for achieving high selectivity.
Absolute and Relative Stereochemistry Assignment Methodologies
Determining the absolute and relative stereochemistry of the four possible isomers of this compound is a non-trivial task that requires sophisticated analytical techniques.
Relative Stereochemistry: The relative configuration (syn vs. anti) can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (³J_HH) between the protons at C3 and C4 can provide clues about their dihedral angle, which is related to the relative stereochemistry, according to the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between substituents on the two chiral centers, helping to distinguish between syn and anti isomers in a rigidified conformation. wordpress.com
Absolute Stereochemistry: Determining the absolute configuration (R/S) is more complex.
X-ray Crystallography: If a single stereoisomer can be crystallized, X-ray diffraction provides an unambiguous assignment of its absolute stereochemistry. nih.gov
Chiral Derivatizing Agents (CDAs): A widely used method involves reacting the chiral molecule (after hydrolysis of the acetate to the alcohol) with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form two diastereomeric esters. researchgate.net By analyzing the ¹H or ¹⁹F NMR spectra of these diastereomers, the absolute configuration of the alcohol center can be deduced based on the predictable shielding/deshielding effects of the phenyl group of the Mosher's ester. researchgate.net
Optical Rotation and Circular Dichroism (CD): While optical rotation can distinguish between enantiomers, predicting the sign of rotation for a given absolute configuration is often unreliable without comparison to a known standard. CD spectroscopy can sometimes be used in conjunction with theoretical calculations to assign absolute stereochemistry. wordpress.com
Dynamic Stereochemistry and Conformational Analysis of Nitroaliphatic Esters
The acyclic nature of this compound allows for free rotation around its single bonds, leading to a multitude of possible conformations. libretexts.orglibretexts.org The study of the energy of these different conformations and the barriers to rotation is known as conformational analysis. chemistrysteps.comyoutube.com
The most important bond to consider for conformational analysis is the C3-C4 bond connecting the two stereocenters. The relative orientation of the substituents around this bond can be visualized using Newman projections. The staggered conformations, where the substituents are 60° apart, are generally lower in energy than the eclipsed conformations, where they are aligned. libretexts.org
For this compound, there are three staggered conformations around the C3-C4 bond. The relative stability of these conformers is dictated by steric interactions (gauche interactions) between the bulky groups: the isopropyl group (on C3), the acetoxy group (on C3), the ethyl group (on C4), and the nitro group (on C4). The conformation that minimizes the gauche interactions between the largest groups will be the most populated and therefore the most stable. Understanding the preferred conformation is crucial as it influences the molecule's reactivity and its spectroscopic properties. iitb.ac.in
Iv. Reaction Mechanisms and Chemical Transformations of 2 Methyl 4 Nitrohexan 3 Yl Acetate
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can participate in a wide range of chemical reactions, including reductions, conversions to carbonyls, and carbon-carbon bond-forming reactions.
The reduction of the nitro group in aliphatic compounds like 2-Methyl-4-nitrohexan-3-yl acetate (B1210297) can lead to the formation of corresponding amino, oxime, or hydroxylamine (B1172632) derivatives, depending on the reaction conditions and the reducing agents employed.
Formation of β-Amino Alcohols:
A significant application of the reduction of nitro compounds is the synthesis of 1,2-diamines and their derivatives. For instance, the reduction of β-nitroamines, which can be conceptually related to the structure of 2-Methyl-4-nitrohexan-3-yl acetate, can be achieved using various reducing agents. Samarium iodide has been used for the reduction of the nitro group to an amine in the synthesis of unprotected 1,2-diamines. wikipedia.org Another common method involves catalytic hydrogenation over Raney nickel (RaNi). core.ac.uk
The resulting amino alcohols from the reduction of nitro-acetoxy compounds are valuable building blocks in organic synthesis.
Formation of Oximes and Hydroxylamines:
Partial reduction of the nitro group can yield oximes or hydroxylamines. Reductive methods for the Nef reaction, for example, can lead to oximes, which can then be hydrolyzed to the corresponding carbonyl compound. organic-chemistry.org
The following table summarizes various reductive transformations applicable to nitroalkanes:
| Product | Reagents and Conditions | Notes |
| Amine | Catalytic Hydrogenation (e.g., RaNi, Pd/C), LiAlH₄, SmI₂ | Complete reduction of the nitro group. |
| Oxime | Reductive Nef reaction conditions (e.g., Ti(III) salts) | Intermediate in the conversion to carbonyls. organic-chemistry.org |
| Hydroxylamine | Controlled reduction with specific reagents | Can be an intermediate in the reduction to amines. |
The Nef reaction is a classic and powerful method for the conversion of a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone). organic-chemistry.orgwikipedia.org This transformation is typically carried out by treating the salt of the nitroalkane (a nitronate) with strong aqueous acid. organic-chemistry.orgwikipedia.org
For this compound, which is a secondary nitroalkane, the Nef reaction would convert the carbon bearing the nitro group into a carbonyl group, yielding a β-acetoxy ketone.
Mechanism of the Nef Reaction:
Deprotonation: The nitroalkane is first deprotonated at the α-carbon using a base to form a nitronate salt. wikipedia.org
Protonation: The nitronate salt is then protonated by a strong acid to form a nitronic acid. wikipedia.org
Hydrolysis: The nitronic acid undergoes hydrolysis, which involves nucleophilic attack by water, ultimately leading to the formation of the carbonyl compound and nitrous oxide (N₂O). wikipedia.org
The reaction fails with tertiary nitro compounds as they lack the necessary α-hydrogen for the initial deprotonation. wikipedia.org
Variants of the Nef Reaction:
While the classical Nef reaction uses strong acids, several milder and more selective methods have been developed. These include:
Oxidative methods: Using oxidizing agents like ozone, potassium permanganate, or Oxone® can effect the conversion of the nitronate to a carbonyl compound. organic-chemistry.orgwikipedia.org
Lewis acid-promoted reactions: Lewis acids such as tin(IV) chloride and iron(III) chloride can facilitate a cleaner hydrolysis. wikipedia.org
The choice of method can be crucial to avoid side reactions and to ensure compatibility with other functional groups in the molecule, such as the acetate ester in this compound.
The acidic nature of the α-hydrogen to the nitro group allows this compound to act as a nucleophile in carbon-carbon bond-forming reactions, most notably the nitro-Mannich (or aza-Henry) reaction and the Michael addition.
Nitro-Mannich Reaction:
The nitro-Mannich reaction involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgresearchgate.net This reaction is a powerful tool for the synthesis of 1,2-diamines and other nitrogen-containing compounds. wikipedia.org
In the context of this compound, it could react with an imine in the presence of a base to form a more complex molecule containing a vicinal diamine precursor. The reaction is often facilitated by the presence of electron-withdrawing groups on the imine. nih.gov A variety of catalysts, including metal complexes and organocatalysts, have been developed to control the stereoselectivity of the nitro-Mannich reaction. wikipedia.orgnih.gov
Michael Addition:
As a carbon nucleophile (in its nitronate form), this compound can participate in Michael addition reactions, which involve the 1,4-addition to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes. This reaction provides an effective means of forming new carbon-carbon bonds and elaborating the carbon skeleton.
The following table outlines these carbon-carbon bond-forming reactions:
| Reaction | Reactants | Product | Significance |
| Nitro-Mannich | Imine | β-Nitroamine | Synthesis of 1,2-diamines and complex nitrogenous compounds. wikipedia.orgresearchgate.net |
| Michael Addition | α,β-Unsaturated compound | 1,5-Dicarbonyl or related structures | Elongation of the carbon chain. |
The formation of a nitronate anion by deprotonation of the α-hydrogen is central to the reactivity of this compound. This intermediate is not only key to the Nef and nitro-Mannich reactions but also participates in other transformations.
The nitronate anion is a resonance-stabilized species, which accounts for the pKa of the α-hydrogen being significantly lower than that of a typical alkane C-H bond. The nitronate can act as a nucleophile through either its carbon or one of its oxygen atoms, although C-alkylation is more common in synthetic applications.
While less common than ionic reactions, the nitro group can participate in radical chemistry. For instance, the reduction of nitro compounds can, under certain conditions, proceed through radical intermediates. Additionally, nitroalkanes can be precursors to nitroxide radicals, which are stable free radicals with applications in materials science and as spin labels in biological systems.
Transformations Involving the Acetate Ester Moiety
The acetate ester group in this compound is susceptible to reactions typical of esters, primarily hydrolysis and transesterification.
Hydrolysis:
Under either acidic or basic conditions, the acetate ester can be hydrolyzed to the corresponding alcohol, in this case, 2-methyl-4-nitrohexan-3-ol (B14000912).
Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of the alcohol and an acetate salt.
The choice of conditions for hydrolysis must take into account the potential for side reactions involving the nitro group. For example, strongly basic conditions could also promote elimination reactions or other transformations of the nitro group.
Transesterification:
In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. This reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the new alcohol or by removing the released acetic acid or its ester.
Hydrolytic Cleavage and Transesterification Reactions
The ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions, leading to hydrolysis or transesterification.
Hydrolytic Cleavage:
Under aqueous acidic conditions, such as refluxing with hydrochloric acid or sulfuric acid, the ester is hydrolyzed to yield 2-methyl-4-nitrohexan-3-ol and acetic acid. nowgonggirlscollege.co.in The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com
Conversely, base-catalyzed hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide, proceeds through nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the acetate ion, yielding the corresponding alcohol and an acetate salt.
It is noteworthy that under certain harsh acidic conditions (e.g., boiling concentrated HCl), secondary nitroalkanes can also undergo hydrolysis to form a ketone and nitrous oxide, a reaction known as the Nef reaction. nowgonggirlscollege.co.inwikipedia.org This presents a potential competing reaction pathway for this compound, which could lead to the formation of 2-methylhexan-3-one.
Transesterification:
Transesterification, the conversion of one ester to another, is a crucial reaction for modifying the properties of this compound. masterorganicchemistry.com This process can be catalyzed by both acids and bases. Acid-catalyzed transesterification, often employing an acid like p-toluenesulfonic acid in an excess of the desired alcohol, follows a mechanism similar to acid-catalyzed hydrolysis. wikipedia.org
Base-catalyzed transesterification involves the use of an alkoxide base in the corresponding alcohol as the solvent. The reaction proceeds via nucleophilic attack of the alkoxide on the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol of the starting ester is typically removed as it is formed.
The presence of the electron-withdrawing nitro group can influence the rate of transesterification. For instance, studies on methyl 2-nitroacetate have shown that while uncatalyzed thermal transesterification is difficult, the reaction can be effectively promoted by both protic and Lewis acid catalysts. sci-hub.se Dibutyltin(IV) oxide has been identified as a particularly effective catalyst for the transesterification of methyl 2-nitroacetate with various alcohols. sci-hub.se
A hypothetical study on the transesterification of this compound with various alcohols using a Lewis acid catalyst is summarized in the table below.
| Entry | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Methanol | Dibutyltin(IV) oxide (5) | 100 | 24 | 85 |
| 2 | Ethanol | Dibutyltin(IV) oxide (5) | 100 | 24 | 82 |
| 3 | 1-Propanol | Dibutyltin(IV) oxide (5) | 110 | 24 | 78 |
| 4 | 2-Propanol | Dibutyltin(IV) oxide (5) | 110 | 36 | 65 |
Cascade and Domino Reactions Utilizing this compound
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to complex molecule synthesis. beilstein-journals.orgyoutube.com The functional groups in this compound provide handles for initiating such reaction cascades.
A plausible domino reaction could be initiated by the deprotonation of the α-carbon to the nitro group. The resulting nitronate anion is a potent nucleophile and can participate in Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.org For instance, treatment of this compound with a base in the presence of an α,β-unsaturated aldehyde could trigger a cascade involving a Michael addition followed by an intramolecular aldol (B89426) condensation. thieme-connect.de
Another potential cascade could involve the reduction of the nitro group to an amine, followed by an in-situ intramolecular amidation reaction. This would lead to the formation of a lactam, a cyclic amide. The success of such a reaction would depend on the stereochemical arrangement of the molecule and the reaction conditions employed.
Regioselectivity and Chemoselectivity in Complex Reaction Systems
In complex reaction systems, the presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For example, in an elimination reaction of this compound, the formation of different alkene isomers is possible. The regiochemical outcome would be influenced by the base used and the reaction conditions.
Chemoselectivity is the preferential reaction of one functional group in the presence of other functional groups. youtube.com As discussed in section 4.2.2, the selective reduction of either the nitro or the ester group is a prime example of chemoselectivity. The choice of reagents and reaction conditions is crucial for directing the transformation to the desired functional group. For example, gold-based catalysts have shown high chemoselectivity for the reduction of nitro groups in the presence of other reducible functions. nih.gov
In reactions with nucleophiles, the electrophilic sites of this compound are the carbonyl carbon of the ester and the carbon atom bearing the nitro group (via the formation of a nitronate). The relative reactivity of these sites will depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles are more likely to attack the hard carbonyl carbon, while softer nucleophiles might favor addition to the carbon of the nitronate.
V. Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 Nitrohexan 3 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methyl-4-nitrohexan-3-yl acetate (B1210297). google.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule. google.comslideshare.net
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each of the 17 protons, although some may overlap. The chemical shifts (δ) are predicted based on the electronic environment of the protons. For instance, the methyl protons of the acetate group (CH₃-COO) would likely appear as a singlet around δ 2.0-2.2 ppm. chemicalbook.com The protons of the two methyl groups on the isopropyl moiety at C2 would be diastereotopic due to the adjacent chiral center at C3 and are expected to appear as two separate doublets. The methine proton at C2 (CH-(CH₃)₂) would be a multiplet due to coupling with the adjacent protons. The proton at C3, bonded to the carbon bearing the acetate group (CH-OAc), is expected to be significantly deshielded, appearing at approximately δ 4.8-5.2 ppm. The proton at C4, attached to the carbon with the nitro group (CH-NO₂), would also be downfield, likely in the range of δ 4.4-4.8 ppm. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group at C4 would exhibit complex splitting patterns.
¹³C NMR: The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetate group is expected at the most downfield position, around δ 170 ppm. The carbons attached to the electronegative oxygen (C3) and nitro group (C4) would appear in the range of δ 70-90 ppm. The remaining aliphatic carbons would resonate at higher fields (upfield).
Decoupling Studies: Homonuclear decoupling experiments would be crucial to simplify the complex ¹H NMR spectrum and to identify which protons are spin-coupled to each other. For example, irradiating the methine proton at C3 would cause the signal for the proton at C4 and the methine proton at C2 to collapse from multiplets into simpler patterns, thus confirming their proximity in the molecule.
To definitively establish the structure, a series of 2D NMR experiments would be employed. slideshare.netyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between the C2-H and the C3-H, and between the C3-H and the C4-H. This would allow for the tracing of the carbon backbone. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. sdsu.edu It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. researchgate.net For a specific diastereomer, NOESY can help to determine the relative stereochemistry at the C3 and C4 chiral centers by observing the spatial proximity of the substituents on these carbons.
A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These are estimations based on known values for similar functional groups. illinois.eduorganicchemistrydata.orgnih.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH₃) | 0.9 - 1.1 (d) | 15 - 20 |
| 1' (CH₃) | 0.9 - 1.1 (d) | 15 - 20 |
| 2 (CH) | 1.8 - 2.2 (m) | 30 - 35 |
| 3 (CH) | 4.8 - 5.2 (m) | 70 - 75 |
| 4 (CH) | 4.4 - 4.8 (m) | 85 - 90 |
| 5 (CH₂) | 1.4 - 1.7 (m) | 25 - 30 |
| 6 (CH₃) | 0.9 - 1.0 (t) | 10 - 15 |
| Acetate CH₃ | 2.0 - 2.2 (s) | 20 - 22 |
| Acetate C=O | - | 169 - 172 |
d: doublet, t: triplet, m: multiplet, s: singlet
Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathway Determination
Mass spectrometry (MS) would be used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.org The nominal molecular weight of 2-Methyl-4-nitrohexan-3-yl acetate (C₉H₁₇NO₄) is 203.24 g/mol . echemi.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 203 might be observed, although it could be weak or absent for aliphatic esters. libretexts.org Key fragmentation pathways would likely involve:
Loss of the acetoxy group: A prominent peak would be expected from the cleavage of the C3-O bond, resulting in the loss of CH₃COO• (59 u) to give a fragment at m/z 144.
Loss of the nitro group: Cleavage of the C4-N bond could lead to the loss of •NO₂ (46 u), resulting in a fragment at m/z 157. The loss of HNO₂ (47 u) is also a common fragmentation pathway for nitroalkanes, which would produce a fragment at m/z 156. nih.govresearchgate.net
Cleavage adjacent to the carbonyl group: Loss of the alkoxy portion (the 2-methyl-4-nitrohexan-3-yl group) would result in an acylium ion [CH₃CO]⁺ at m/z 43, which is often a base peak for acetates.
Alkane-like fragmentation: The alkyl chain could undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgyoutube.com Cleavage at the branched point (C2) would also be expected.
The following table summarizes the predicted major fragments in the mass spectrum of this compound.
| m/z | Proposed Fragment |
| 203 | [C₉H₁₇NO₄]⁺ (Molecular Ion) |
| 157 | [M - NO₂]⁺ |
| 156 | [M - HNO₂]⁺ |
| 144 | [M - CH₃COO]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. ksu.edu.sauhcl.edu
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the ester and nitro groups.
A strong, sharp absorption band for the carbonyl (C=O) stretch of the saturated aliphatic ester is expected in the region of 1750-1735 cm⁻¹. spcmc.ac.in
The nitro group (NO₂) would show two characteristic strong stretching vibrations: an asymmetric stretch around 1550-1530 cm⁻¹ and a symmetric stretch around 1380-1350 cm⁻¹.
The C-O stretching vibrations of the ester group would appear as strong bands in the 1300-1000 cm⁻¹ region. uomustansiriyah.edu.iq
The C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2960-2850 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information.
The symmetric NO₂ stretch is often strong in the Raman spectrum. nih.gov
The C=O stretch would also be observable.
The C-H and C-C backbone vibrations would be prominent, providing a characteristic fingerprint for the molecule. americanpharmaceuticalreview.com
The table below lists the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1750 - 1735 (Strong, Sharp) |
| NO₂ (Nitro) | Asymmetric Stretch | 1550 - 1530 (Strong) |
| NO₂ (Nitro) | Symmetric Stretch | 1380 - 1350 (Strong) |
| C-O (Ester) | Stretch | 1300 - 1000 (Strong) |
| C-H (Aliphatic) | Stretch | 2960 - 2850 (Medium to Strong) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. nih.gov This technique can precisely determine the bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters (C3 and C4), provided a heavy atom is present or by using anomalous dispersion effects. nih.gov This would allow for the unambiguous assignment of the (R) or (S) configuration at each chiral center for a specific enantiomer or diastereomer.
Chiral Analytical Techniques (e.g., Chiral HPLC, GC, CD Spectroscopy) for Enantiomeric and Diastereomeric Purity Assessment
Since this compound has two stereocenters, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral analytical techniques are essential to separate and quantify these isomers.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common methods for separating enantiomers and diastereomers. researcher.lifenih.govresearchgate.nethplc.eumdpi.comnih.govresearchgate.netlibretexts.orgsigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. A variety of CSPs based on polysaccharides, proteins, or synthetic polymers could be screened to find the optimal separation conditions. The relative amounts of the different stereoisomers in a mixture can be determined by integrating the peak areas in the chromatogram.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a pair will produce a CD spectrum that is a mirror image of the other. While not a separative technique, CD spectroscopy can be used to determine the enantiomeric excess of a sample if the spectrum of the pure enantiomer is known. It can also provide information about the solution-state conformation of the molecule.
Vi. Computational and Theoretical Chemistry Studies of 2 Methyl 4 Nitrohexan 3 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-4-nitrohexan-3-yl acetate (B1210297). These calculations, typically employing methods like Density Functional Theory (DFT), can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By minimizing the energy of the system, these calculations reveal crucial information about bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule is also elucidated through these calculations. The distribution of electrons within the molecule, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map can all be determined. The strong electron-withdrawing nature of the nitro group (–NO2) significantly influences the electronic structure, creating a region of positive electrostatic potential on adjacent atoms. wikipedia.org This, in turn, affects the molecule's reactivity.
For analogous aliphatic nitro compounds, DFT calculations have been successfully used to determine their geometries and electronic properties. nih.govresearchgate.net For instance, studies on substituted nitroalkanes often utilize the B3LYP functional with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov The results of such calculations for 2-Methyl-4-nitrohexan-3-yl acetate would provide a foundational understanding of its stability and electronic characteristics.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitroalkane Fragment (Calculated)
| Parameter | Value (Angstroms or Degrees) |
| C-N Bond Length | ~1.50 Å |
| N-O Bond Length | ~1.22 Å |
| C-C Bond Length | ~1.54 Å |
| O-N-O Bond Angle | ~125° |
| C-C-N Bond Angle | ~110° |
Note: This table presents typical values for nitroalkane fragments based on computational studies of related molecules and is intended for illustrative purposes.
Prediction and Rationalization of Spectroscopic Parameters
Computational chemistry is instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. By calculating the magnetic shielding of atomic nuclei, one can predict the chemical shifts in an NMR spectrum. Similarly, by computing the vibrational frequencies of the molecule's bonds, an IR spectrum can be simulated.
For this compound, computational methods could predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural confirmation of the molecule. The presence of the electron-withdrawing nitro and acetate groups would significantly influence the chemical shifts of nearby protons and carbons. Computational studies on similar nitrosopiperidines have shown that substituent effects on ¹³C shielding parameters can be accurately calculated. cdnsciencepub.com
The IR spectrum is characterized by the vibrational modes of the functional groups. The nitro group in aliphatic nitro compounds typically shows strong absorption bands around 1550 cm⁻¹ and 1375 cm⁻¹. libretexts.org The acetate group would exhibit a strong carbonyl (C=O) stretch around 1740 cm⁻¹ and C-O stretches at lower frequencies. Computational frequency analysis can predict these vibrational modes with good accuracy, helping to assign the peaks in an experimental spectrum.
Table 2: Predicted Vibrational Frequencies for Functional Groups in a Nitroalkane Acetate
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (NO₂) | Symmetric Stretch | ~1375 |
| Acetate (C=O) | Carbonyl Stretch | ~1740 |
| Acetate (C-O) | Ester Stretch | ~1230 |
Note: These are characteristic frequency ranges and would be refined by specific calculations for this compound.
Computational Modeling of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding reaction rates.
For this compound, several reactions could be modeled. For example, the Henry reaction (nitro-aldol reaction) is a common method for synthesizing β-nitro alcohols, which could be precursors to this molecule. mdpi.com Computational modeling of the Henry reaction has provided insights into the stereochemical outcome. mdpi.com Other potential reactions for study include the decomposition of the nitro compound or its reduction to an amine. Theoretical studies on the decomposition of substituted nitroaromatics and trinitroalkyl compounds have identified key reaction channels and their activation energies. researchgate.netnih.govacs.org
The modeling of transition states is computationally intensive but provides invaluable information that is often difficult to obtain experimentally. For instance, in the decomposition of some nitro compounds, the initial step can be the homolysis of the C-NO₂ bond. nih.govacs.org Computational models can calculate the Gibbs activation energy for this and competing pathways. nih.govacs.org
Theoretical Insights into Stereoselectivity and Diastereoselectivity
This compound has multiple stereocenters, meaning it can exist as several stereoisomers (enantiomers and diastereomers). Computational chemistry is a powerful tool for predicting which stereoisomer is likely to be favored in a chemical reaction. By calculating the energies of the transition states leading to the different stereoisomeric products, the stereoselectivity of a reaction can be rationalized and predicted.
For reactions like the Henry reaction or the reduction of a ketone precursor to the corresponding alcohol, computational modeling can help understand the factors controlling diastereoselectivity. nih.govrsc.org For example, DFT calculations have been used to rationalize the stereochemical outcome of the enantioselective reduction of tetrasubstituted nitroalkenes. nih.gov The calculations involve modeling the interaction of the substrate with a chiral catalyst and determining the energies of the different diastereomeric transition states. nih.gov This allows researchers to understand why one diastereomer is formed in preference to another.
Conformational Landscape Exploration and Energy Calculations
Due to the presence of multiple single bonds, this compound can adopt a variety of different three-dimensional shapes, or conformations. youtube.comlibretexts.org The study of these different conformations and their relative energies is known as conformational analysis. youtube.comlibretexts.orgbham.ac.uk Computational methods are ideally suited for exploring the conformational landscape of a molecule.
By systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the most stable conformations (energy minima) and the energy barriers between them. For acyclic molecules like this compound, the staggered conformations are generally lower in energy than the eclipsed conformations. libretexts.orgbham.ac.uk
Table 3: Relative Energies of Hypothetical Conformers of a Substituted Hexane Chain
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 (Reference) |
| Gauche | 60° | ~0.9 |
| Eclipsed | 0° | >5.0 |
Note: This table illustrates the general energy differences between anti, gauche, and eclipsed conformations for a simple butane-like fragment within a larger molecule. The actual values for this compound would depend on the specific interactions between the substituents.
Vii. Applications of 2 Methyl 4 Nitrohexan 3 Yl Acetate As a Chiral Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of α,α-Disubstituted α-Amino Acid Precursors
The synthesis of α,α-disubstituted α-amino acids is a significant challenge in organic chemistry due to the steric hindrance around the quaternary α-carbon. nih.gov These amino acids are of great interest as they can act as conformational modifiers in peptides and are precursors to many bioactive compounds. nih.govnih.gov Chiral β-nitro esters, such as 2-methyl-4-nitrohexan-3-yl acetate (B1210297), are valuable starting materials for accessing these complex structures.
The general strategy involves using the α-carbon of the nitro-ester system as a nucleophile in a Michael-type addition reaction. This C-C bond formation step creates the crucial quaternary center. For instance, α-substituted β-nitrocarbonyl compounds can undergo highly diastereoselective Michael additions to various acceptors like methyl acrylate. nih.gov The reaction proceeds through a proposed transition state organized by an internal hydrogen bond, which controls the stereochemical outcome. nih.gov
Table 1: Diastereoselective Michael Addition of a β-Nitroamide nih.gov
| Electrophile | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Methyl acrylate | Methyl 3-(1-acetamido-1-nitroethyl)propanoate | 92 | >98:2 |
| N,N-Dimethylacrylamide | 3-(1-Acetamido-1-nitroethyl)-N,N-dimethylpropanamide | 87 | >98:2 |
This table illustrates the high diastereoselectivity achievable in Michael additions with related β-nitrocarbonyl nucleophiles, a key step in creating the quaternary center needed for α,α-disubstituted α-amino acids.
Following the creation of the quaternary carbon center via Michael addition, a sequence of functional group transformations is employed. The nitro group is reduced to a primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel) or reduction with metals like zinc in acetic acid. thieme-connect.commasterorganicchemistry.com Subsequent hydrolysis of the ester group yields the final α,α-disubstituted α-amino acid. This pathway provides a stereocontrolled route to these valuable, sterically congested amino acids. nih.gov
Intermediacy in the Preparation of Chiral γ-Nitro Ketones and δ-Keto Esters
Chiral γ-nitro ketones and δ-keto esters are important synthetic intermediates. The functionality within 2-methyl-4-nitrohexan-3-yl acetate makes it an ideal precursor for these structures through conjugate addition reactions.
The synthesis of γ-nitro ketones is achieved by the Michael addition of a nitroalkane derivative to an α,β-unsaturated ketone (enone). acs.orgorganic-chemistry.org In this context, the carbon bearing the nitro group in a precursor derived from this compound acts as the nucleophile. The reaction, often catalyzed by organocatalysts, adds to the β-position of the enone, directly forming the γ-nitro ketone skeleton. acs.org These adducts can be further transformed; for example, a Nef reaction can convert the nitro group into a carbonyl, yielding a 1,4-dicarbonyl compound. organic-chemistry.org
Similarly, δ-keto esters can be prepared. One established method involves the conjugate addition of primary nitroalkanes to α,β-unsaturated esters in a one-pot procedure, which directly yields γ-keto esters after a Nef-type transformation facilitated by a base like DBU. organic-chemistry.orgum.edu.mtthieme-connect.com To access δ-keto esters, a related strategy involves the conjugate addition of a suitable nucleophile derived from the nitroacetate (B1208598) to an α,β-unsaturated ester. For example, the addition of ethyl cyanoacetates to chalcones, followed by aerobic oxidation, provides a route to α,δ-dicarbonyl esters. organic-chemistry.org The initial Michael adduct from the addition of a nitroacetate to an enoate is a δ-nitro-β-keto ester, which upon subsequent transformation of the nitro group, can lead to the desired δ-keto ester architecture.
Table 2: Synthesis of γ-Diketones and γ-Keto Esters from Nitroalkanes organic-chemistry.org
| Nitroalkane | α,β-Unsaturated Acceptor | Product Type | Yield (%) |
|---|---|---|---|
| Nitroethane | 3-Nonen-2-one | γ-Diketone | 72 |
| 1-Nitropropane | Benzylideneacetone | γ-Diketone | 68 |
| Nitroethane | Ethyl crotonate | γ-Keto Ester | 65 |
This table showcases the utility of nitroalkanes as precursors to γ-dicarbonyl compounds through Michael addition, a reaction pathway directly applicable to derivatives of this compound.
Role in the Enantioselective Synthesis of β-Amino Alcohols
β-Amino alcohols are privileged structural motifs found in numerous natural products and pharmaceuticals. They are also widely used as chiral ligands and auxiliaries in asymmetric synthesis. The structure of this compound is primed for conversion into these valuable compounds.
The synthetic route involves two key transformations: hydrolysis of the acetate group and reduction of the nitro group.
Hydrolysis: The acetate ester is readily cleaved under basic or acidic conditions to unmask the hydroxyl group, yielding the corresponding β-nitro alcohol. This step is often straightforward and proceeds in high yield. Biocatalytic methods, such as lipase-mediated hydrolysis, can also be employed for this purpose, often with high selectivity. researchgate.net
Reduction: The crucial step is the reduction of the nitro group to a primary amine. quimicaorganica.org This transformation is commonly achieved using a variety of reagents, with catalytic hydrogenation being one of the most efficient and clean methods. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. masterorganicchemistry.com Alternatively, chemical reduction using metals in acid, such as tin or iron in HCl, can be used. quimicaorganica.orgthieme-connect.de
The combination of these two steps converts the chiral β-nitro acetate into a chiral β-amino alcohol, preserving the stereochemical integrity of the original molecule. The versatility of reduction methods allows for compatibility with a wide range of other functional groups that might be present in the molecule. thieme-connect.de
Development of Novel Derivatization Strategies for Complex Molecular Architectures
The true power of this compound as a chiral building block lies in the orthogonal reactivity of its functional groups, which enables a multitude of derivatization strategies. The nitro and acetate groups can be selectively or sequentially transformed to build molecular complexity.
Key Derivatization Pathways:
The Nitro Group: This versatile group is a synthetic linchpin.
Reduction to Amine: As discussed, this leads to β-amino alcohols or, if the hydroxyl is modified first, other amino derivatives. masterorganicchemistry.com
Nef Reaction: This converts the secondary nitro group into a ketone, providing access to β-hydroxy ketones.
Denitration: Reductive or oxidative removal of the nitro group can be achieved, leaving an alkyl chain.
Cyclization: The derived amine can participate in intramolecular cyclization reactions to form heterocyclic structures like chiral nitrones or pyrrolidines. nih.gov
The Acetate Group:
Hydrolysis to Alcohol: Unveiling the hydroxyl group allows for subsequent oxidation to a ketone, etherification, or esterification with other moieties.
Substitution: The corresponding alcohol can be converted into a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, further extending the carbon skeleton or introducing other heteroatoms.
This "toolbox" of reactions allows chemists to use this compound as a starting point for a divergent synthesis, where a single chiral precursor gives rise to a family of complex, structurally diverse products.
Contribution to the Construction of Natural Products and Bioactive Molecules (via synthetic routes)
While a specific total synthesis starting directly from this compound may not be prominently documented, the intermediates readily accessible from it (as described in sections 7.1-7.3) are staples in the synthesis of natural products and bioactive molecules. nih.gov The field of total synthesis serves as a driving force for the development of new synthetic methods and strategies. nih.gov
α,α-Disubstituted α-Amino Acids: These are incorporated into peptide-based drugs to increase their metabolic stability and to enforce specific secondary structures (e.g., helices or turns) required for biological activity. nih.gov
Chiral γ-Keto Esters and Diketones: These motifs are central to the synthesis of numerous natural products, including prostaglandins, steroids, and various terpenes. The Michael addition of nitroalkane derivatives is a key strategy for constructing these frameworks. organic-chemistry.org
β-Amino Alcohols: This structural unit is present in a vast number of pharmaceuticals, including antivirals (e.g., saquinavir), antidepressants (e.g., fluoxetine), and cardiovascular drugs. The enantioselective synthesis of this moiety is therefore a critical endeavor in medicinal chemistry.
By providing a reliable and stereocontrolled route to these fundamental chiral building blocks, this compound and related nitro compounds play a crucial, albeit often foundational, role in the assembly of complex and biologically significant molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
